molecular formula C19H19N5O2 B5566597 N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide

Cat. No.: B5566597
M. Wt: 349.4 g/mol
InChI Key: PEOASOFITIETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide is a useful research compound. Its molecular formula is C19H19N5O2 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15387487 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

One-pot Synthesis Methodologies

Research has demonstrated the development of novel and efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives using aromatic diamines, Meldrum's acid, and an isocyanide in dichloromethane at ambient temperature, achieving high yields without any catalyst or activation (Shaabani et al., 2009). This suggests that N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide could potentially be synthesized using similar one-pot strategies, emphasizing the compound's accessibility for research and development.

Biological Activities

Antimicrobial and Antifungal Properties

Derivatives of triazole and isonicotinamide have shown significant activity against various microorganisms, highlighting their potential as antimicrobial and antifungal agents. A study by Mishra et al. synthesized triazole derivatives starting from isonicotinic acid hydrazide, displaying significant activity against both gram-positive and gram-negative bacteria as well as fungi (Mishra et al., 2010). This implies that this compound might also exhibit similar antimicrobial properties, warranting further investigation in this area.

Antiproliferative Activity Against Cancer Cell Lines

The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which are structurally related to triazole derivatives, has afforded inhibitors of cancer cell growth. Stefely et al. found that these compounds inhibit tubulin polymerization and tumor cell growth, suggesting potential applications in cancer therapy (Stefely et al., 2010). Given the structural similarity, research into this compound might uncover antiproliferative properties as well.

Properties

IUPAC Name

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-2-(1,2,4-triazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(16-5-7-20-18(10-16)24-12-22-23-13-24)21-11-14-6-8-26-17-4-2-1-3-15(17)9-14/h1-5,7,10,12-14H,6,8-9,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOASOFITIETOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=CC(=NC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.